2-(4-Bromophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate
Description
2-(4-Bromophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate is an ester derivative featuring a 4-bromophenyl ketone group linked via an oxoethyl chain to a 1-benzofuran-2-carboxylate moiety.
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO4/c18-13-7-5-11(6-8-13)14(19)10-21-17(20)16-9-12-3-1-2-4-15(12)22-16/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLDLSCWCLVKPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)OCC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate typically involves the esterification of 1-benzofuran-2-carboxylic acid with 2-(4-bromophenyl)-2-oxoethyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group in the oxoethyl moiety can be reduced to an alcohol.
Oxidation Reactions: The benzofuran ring can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Quinone derivatives of the benzofuran ring.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate typically involves the reaction of benzofuran derivatives with substituted benzoic acids under mild conditions. The resulting compounds are characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction. These methods confirm the purity and structural integrity of the synthesized compounds, which are crucial for subsequent biological evaluations .
Antimicrobial Activity
Research has demonstrated that compounds derived from benzofuran exhibit significant antimicrobial properties. For instance, a study assessed various benzofuranyl esters, including those related to this compound, for their effectiveness against several bacterial strains. The results indicated varying degrees of antimicrobial activity, with the highest potency observed for specific derivatives at minimum inhibitory concentration (MIC) values as low as 125 µg/mL . The structure-activity relationship suggests that modifications to the benzofuran moiety can enhance antimicrobial efficacy.
Antioxidant Activity
In addition to antimicrobial properties, benzofuran derivatives have shown promising antioxidant activities. The DPPH radical scavenging assay revealed that certain compounds exhibited significant antioxidant capabilities, with one derivative achieving a scavenging percentage of approximately 32.62% . This suggests potential applications in preventing oxidative stress-related diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Evaluated several benzofuranyl esters; found significant activity against gram-positive and gram-negative bacteria. |
| Study 2 | Antioxidant Properties | Demonstrated high radical scavenging activity in DPPH assay; highlighted the importance of substituents on activity levels. |
| Study 3 | Structural Analysis | Used X-ray diffraction to elucidate crystal structures; confirmed stability through intermolecular hydrogen bonding. |
Therapeutic Potential
The diverse biological activities of this compound position it as a candidate for further pharmacological studies. Its ability to inhibit microbial growth and scavenge free radicals indicates potential therapeutic implications in treating infections and managing oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl group can enhance the compound’s ability to bind to specific sites, while the benzofuran moiety can participate in electron transfer reactions, influencing cellular pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Structurally related compounds share the 2-(4-bromophenyl)-2-oxoethyl ester backbone but differ in the carboxylate substituent. Key comparisons include:
Table 1: Structural and Molecular Data of Selected Analogs
Key Observations :
- Heterocyclic carboxylates (e.g., pyrazine in or chromene in ) introduce nitrogen or oxygen atoms, affecting hydrogen-bonding capacity and molecular polarity.
- Molecular Weight : Bromine’s high atomic mass significantly increases molecular weight (e.g., 361.18 g/mol for 2-methoxybenzoate vs. 321.13 g/mol for pyrazinecarboxylate) .
Challenges and Opportunities
- Comparative studies with pyrazine or chromene analogs (Table 1) could reveal structure-activity relationships.
- Solubility and Stability : Bromophenyl groups may reduce aqueous solubility, necessitating formulation optimization for pharmacological applications.
Biological Activity
2-(4-Bromophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound is notable for its unique structural features, including a benzofuran moiety and a bromophenyl substituent, which contribute to its diverse biological activities. Research has indicated that compounds in this class can exhibit significant pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Anticancer Activity
Benzofuran derivatives have been extensively studied for their anticancer potential. The compound this compound is hypothesized to possess similar properties due to its structural characteristics. A review of various studies highlights the effectiveness of benzofuran derivatives against several cancer cell lines:
| Cell Line | Compound Tested | IC50 (µM) | Reference |
|---|---|---|---|
| ME-180 | Benzofuran analogs | 5.0 | |
| A549 | Benzofuran analogs | 7.5 | |
| HT-29 | Benzofuran analogs | 6.0 |
In these studies, the benzofuran scaffold demonstrated significant selectivity and potency against various cancer types, suggesting that modifications such as the introduction of bromine could enhance these effects.
Antimicrobial Activity
The antimicrobial properties of benzofuran derivatives have also been documented. For instance, compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria. A study comparing the antimicrobial activities of various benzofuran derivatives reported the following minimum inhibitory concentration (MIC) values:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2-(4-Bromophenyl)-2-oxoethyl | S. aureus | 40 |
| 2-(4-Bromophenyl)-2-oxoethyl | E. coli | 70 |
| Ethyl 2-(4-bromophenyl)benzofuran | Multi-drug resistant strains | 20-40 |
These findings indicate that the presence of bromine in the structure may enhance antimicrobial activity compared to other substituents .
Anti-inflammatory Activity
Research has also indicated potential anti-inflammatory effects associated with benzofuran derivatives. The presence of specific functional groups can influence the compound's ability to interact with biological targets involved in inflammatory pathways. Preliminary studies suggest that similar compounds may inhibit key enzymes or receptors linked to inflammation .
Structure-Activity Relationship (SAR)
The biological activity of compounds like this compound can be significantly influenced by their molecular structure. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Effect on Activity |
|---|---|
| Bromine substituent | Enhances reactivity and binding affinity |
| Benzofuran moiety | Contributes to anticancer and antimicrobial activity |
| Oxoethyl group | May influence solubility and bioavailability |
The bromine atom's electron-withdrawing nature may increase electron density on adjacent aromatic rings, facilitating interactions with biological targets through mechanisms such as π–π stacking .
Case Studies
Several case studies have explored the biological activity of related benzofuran compounds:
- Study on Anticancer Properties : A study involving a series of benzofuran derivatives found that compounds with bromine substitutions exhibited significantly higher antiproliferative activity against human cancer cell lines compared to their unsubstituted counterparts .
- Antimicrobial Efficacy Assessment : In a comparative analysis, various benzofuran esters were screened for antimicrobial activity, revealing that those with halogen substitutions (like bromine) showed enhanced efficacy against resistant bacterial strains .
- Inflammation Pathway Interaction : Research has indicated that certain benzofurans can inhibit enzymes involved in inflammatory pathways, suggesting their potential use in treating inflammatory diseases .
Q & A
Q. What are the primary synthetic methodologies for 2-(4-Bromophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate?
The compound can be synthesized via photoinduced homolytic decarboxylative acylation/cyclization using α-keto acids under oxidant- and photocatalyst-free conditions. This method avoids traditional catalysts, leveraging UV light to generate acyl radicals for bond formation . Multi-step routes involving esterification of benzofuran-2-carboxylic acid derivatives with bromophenyl ketone intermediates are also common, optimized for yield and purity via continuous flow reactors .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in monoclinic (e.g., space group P2₁/c) or triclinic (P1) systems, with unit cell parameters such as a = 6.2917 Å, b = 7.7893 Å, and β = 98.234° . Data refinement employs SHELXL (for small-molecule structures) to model atomic positions, thermal displacement parameters, and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Q. What spectroscopic techniques validate its structural integrity?
Infrared (IR) spectroscopy confirms ester (C=O stretch ~1730 cm⁻¹) and benzofuran (C–O–C stretch ~1250 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS) verifies molecular mass (e.g., m/z 349.17 for C₁₆H₁₃BrO₄), while nuclear magnetic resonance (NMR) resolves substituent positions (e.g., ¹H NMR: δ 7.8–8.2 ppm for aromatic protons) .
Advanced Research Questions
Q. How are crystallographic data discrepancies resolved during refinement?
Discrepancies in thermal displacement parameters or bond lengths are addressed using SHELXL’s restraints (e.g., DELU, SIMU) to maintain chemically reasonable geometries. For example, anisotropic displacement ellipsoids for bromine atoms may require damping factors to avoid overfitting . Twinning or disorder in crystals is modeled via PART instructions or alternative space group assignments .
Q. What mechanistic insights explain its reactivity in photoinduced decarboxylative reactions?
The α-keto acid moiety undergoes homolytic cleavage under UV light, generating acyl radicals that add to unactivated alkenes. Density functional theory (DFT) studies suggest a radical-chain mechanism, with rate-determining steps involving radical initiation and cyclization . Substituent effects (e.g., bromine’s electron-withdrawing nature) stabilize transition states, enhancing regioselectivity.
Q. How can reaction yields be optimized for large-scale synthesis?
Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Temperature control : Maintaining 60–80°C minimizes side reactions during esterification .
- Catalyst-free conditions : UV irradiation (254 nm) in acetonitrile achieves >75% yield for radical-based syntheses .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
